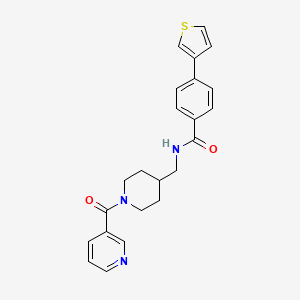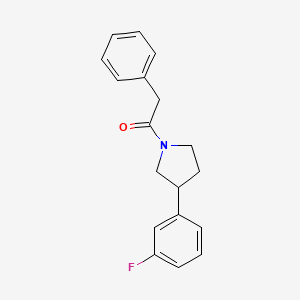
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone is a synthetic compound belonging to the class of substituted cathinones.
Wirkmechanismus
Target of Action
The compound “1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone” contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including tropomyosin receptor kinases (TrkA/B/C) .
Biochemical Pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Compounds that target trka/b/c receptors are known to influence a variety of cellular signaling pathways involved in cell growth and survival .
Pharmacokinetics
The ADME properties of a compound depend on its chemical structure and can be influenced by factors such as its size, polarity, and the presence of functional groups. Pyrrolidine derivatives are known to have good bioavailability due to their ability to form hydrogen bonds .
Result of Action
The cellular effects of a compound depend on its specific targets and mode of action. Compounds that target TrkA/B/C receptors, for example, can have effects on cell growth and survival .
Vorbereitungsmethoden
The synthesis of 1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of amino alcohols or the reduction of pyrrolidinones.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic substitution reactions, where a fluorine atom is substituted onto a phenyl ring.
Coupling with Phenylethanone: The final step involves coupling the fluorophenyl-pyrrolidine intermediate with phenylethanone through a condensation reaction.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride . Major products formed from these reactions include alcohols, carboxylic acids, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of substituted cathinones.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other compounds.
Vergleich Mit ähnlichen Verbindungen
1-(3-(3-Fluorophenyl)pyrrolidin-1-yl)-2-phenylethanone is similar to other substituted cathinones, such as:
Methcathinone: Known for its stimulant properties but lacks the fluorophenyl group.
Mephedrone: Another stimulant with a different substitution pattern on the phenyl ring.
Ethylone: Similar structure but with an ethyl group instead of a fluorophenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
IUPAC Name |
1-[3-(3-fluorophenyl)pyrrolidin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO/c19-17-8-4-7-15(12-17)16-9-10-20(13-16)18(21)11-14-5-2-1-3-6-14/h1-8,12,16H,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEAKPPGSRGNJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC(=CC=C2)F)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
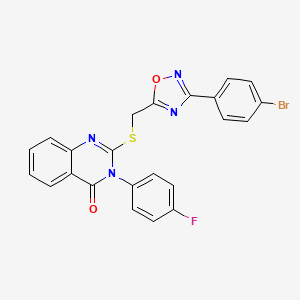

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2716820.png)
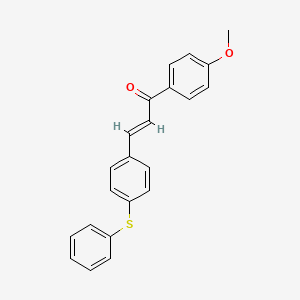
![N-(3-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide](/img/structure/B2716822.png)
![7-(2-fluorophenyl)-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2716823.png)
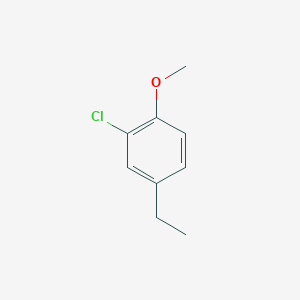
![7-[(2-Chlorophenyl)methyl]-8-hexylsulfanyl-3-methylpurine-2,6-dione](/img/new.no-structure.jpg)
![1-(1-{3-[4-(4-chlorobenzoyl)phenoxy]-2-hydroxypropyl}-3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one](/img/structure/B2716827.png)
![N-[(2-chlorophenyl)methyl]-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2716831.png)
![1-Cyclohexyl-4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]pyrazine-2,3-dione](/img/structure/B2716833.png)
![4-{[4-(2-Methoxypyridin-4-yl)-3-oxopiperazin-1-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B2716834.png)
